molecular formula C18H21NO2 B4885857 N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide

N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide

Cat. No. B4885857
M. Wt: 283.4 g/mol
InChI Key: YSWRLESWRXAETF-UHFFFAOYSA-N
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Description

N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide, commonly known as EPM-01, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic properties. EPM-01 belongs to the class of benzamides and has been shown to have a wide range of biological effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.

Mechanism of Action

The exact mechanism of action of EPM-01 is not fully understood. However, it is believed that EPM-01 exerts its biological effects by modulating various signaling pathways in cells. For example, EPM-01 has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and cancer. EPM-01 has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell survival.
Biochemical and Physiological Effects
EPM-01 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. EPM-01 has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and cancer progression. In addition, EPM-01 has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival.

Advantages and Limitations for Lab Experiments

EPM-01 has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. EPM-01 has been shown to have low toxicity in animal models, making it a safe compound for use in vitro and in vivo studies. Additionally, EPM-01 has been shown to have a wide range of biological effects, making it a versatile compound for use in different research areas.
However, there are also limitations to the use of EPM-01 in laboratory experiments. EPM-01 has poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, the exact mechanism of action of EPM-01 is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on EPM-01. One area of interest is the potential use of EPM-01 as a therapeutic agent for the treatment of cancer and inflammation. Further studies are needed to determine the optimal dosage and administration route for EPM-01 in these settings. Another area of interest is the potential use of EPM-01 as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of EPM-01 in animal models of these diseases. Finally, there is a need for further studies to elucidate the exact mechanism of action of EPM-01 and to identify potential targets for future drug development.
Conclusion
In summary, EPM-01 is a synthetic compound with potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective activities, making it a versatile compound for use in different research areas. While there are limitations to the use of EPM-01 in laboratory experiments, further studies are needed to determine its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

The synthesis of EPM-01 involves the reaction of 2-methylbenzoic acid with 4-ethoxyphenethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure EPM-01. The synthesis of EPM-01 is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

EPM-01 has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. EPM-01 has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Additionally, EPM-01 has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-4-21-16-11-9-15(10-12-16)14(3)19-18(20)17-8-6-5-7-13(17)2/h5-12,14H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSWRLESWRXAETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-ethoxyphenyl)ethyl]-2-methylbenzamide

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